molecular formula C14H28N4O4S B7097553 Tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No.: B7097553
M. Wt: 348.46 g/mol
InChI Key: DFJMMKNSIPCSDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O4S/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-18(11-12)23(20,21)15(4)5/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJMMKNSIPCSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base, such as triethylamine.

    Coupling with Piperazine: The azetidinyl intermediate is then coupled with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

    Protection with Tert-butyl Group: Finally, the tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidinyl moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine or azetidinyl derivatives.

Scientific Research Applications

Tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[1-(dimethylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

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